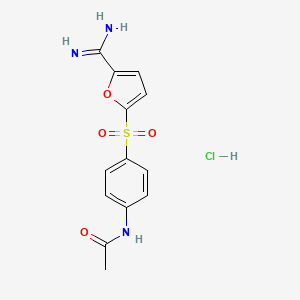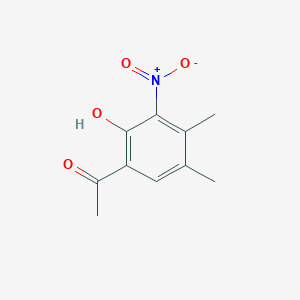![molecular formula C10H14O2S B13791397 Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide CAS No. 92688-78-3](/img/structure/B13791397.png)
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide is an organic compound with the molecular formula C8H12O2S It is a derivative of benzo[c]thiophene, featuring a hexahydro structure with two additional oxygen atoms, forming a dioxide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3H-benzo[c][1,2]dithiol-3-ones with hexahydro-1,3,5-triazines . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group.
Substitution: Various substitution reactions can occur at different positions on the benzo[c]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[c]thiophene ring.
Aplicaciones Científicas De Investigación
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide involves its interaction with specific molecular targets. The sulfur dioxide group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiophene: An aromatic compound with a similar sulfur-containing ring structure.
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-: The parent compound without the dioxide group.
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: A structurally related compound with different functional groups.
Uniqueness
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide is unique due to the presence of the sulfur dioxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
92688-78-3 |
|---|---|
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
3λ6-thiatricyclo[5.2.2.02,6]undec-8-ene 3,3-dioxide |
InChI |
InChI=1S/C10H14O2S/c11-13(12)6-5-9-7-1-3-8(4-2-7)10(9)13/h1,3,7-10H,2,4-6H2 |
Clave InChI |
DXVRXYKJPYFGNE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CC1C3C2S(=O)(=O)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13791317.png)
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
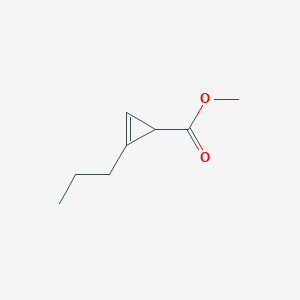
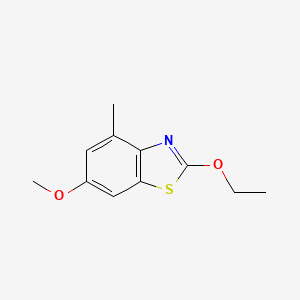
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)



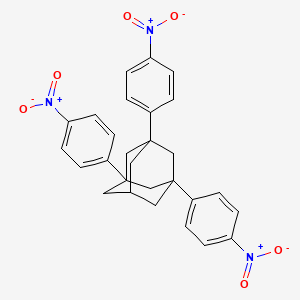
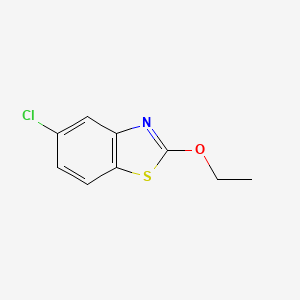
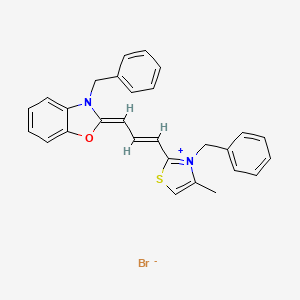
![6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13791377.png)
